molecular formula C14H14N2O2 B6368049 4-(3-hydroxypyridin-2-yl)-N,N-dimethylbenzamide CAS No. 1261896-21-2

4-(3-hydroxypyridin-2-yl)-N,N-dimethylbenzamide

Cat. No.: B6368049
CAS No.: 1261896-21-2
M. Wt: 242.27 g/mol
InChI Key: WXHFZEBOSVWJQI-UHFFFAOYSA-N
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Description

4-(3-hydroxypyridin-2-yl)-N,N-dimethylbenzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities This compound features a benzamide moiety linked to a hydroxypyridine ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-hydroxypyridin-2-yl)-N,N-dimethylbenzamide typically involves the following steps:

    Formation of the Hydroxypyridine Intermediate: The starting material, 3-hydroxypyridine, is synthesized through various methods, including the hydroxylation of pyridine derivatives.

    Coupling Reaction: The hydroxypyridine intermediate is then coupled with N,N-dimethylbenzamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(3-hydroxypyridin-2-yl)-N,N-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzamide moiety can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Formation of pyridine ketones or aldehydes.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

4-(3-hydroxypyridin-2-yl)-N,N-dimethylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-hydroxypyridin-2-yl)-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxypyridine moiety can chelate metal ions, influencing various biochemical pathways. The benzamide group can interact with protein targets, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-hydroxypyridin-2-yl)benzamide
  • N,N-dimethyl-4-(pyridin-2-yl)benzamide
  • 4-(3-hydroxyphenyl)-N,N-dimethylbenzamide

Uniqueness

4-(3-hydroxypyridin-2-yl)-N,N-dimethylbenzamide is unique due to the presence of both hydroxypyridine and dimethylbenzamide moieties, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-(3-hydroxypyridin-2-yl)-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-16(2)14(18)11-7-5-10(6-8-11)13-12(17)4-3-9-15-13/h3-9,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHFZEBOSVWJQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20683056
Record name 4-(3-Hydroxypyridin-2-yl)-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261896-21-2
Record name Benzamide, 4-(3-hydroxy-2-pyridinyl)-N,N-dimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261896-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Hydroxypyridin-2-yl)-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20683056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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